1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine
Overview
Description
1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine is a chemical compound with the molecular formula C13H14F3N It is a derivative of tetrahydropyridine, characterized by the presence of a benzyl group and a trifluoromethyl group
Preparation Methods
The synthesis of 1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with trifluoromethylating agents under specific conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in treating neurological disorders due to its structural similarity to certain neurotransmitter analogs.
Industry: It is used in the development of new materials with specific chemical properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property makes it a valuable tool in studying the effects of fluorinated compounds on biological systems.
Comparison with Similar Compounds
1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine can be compared with other similar compounds, such as:
1-Benzyl-4-methyl-1,2,3,6-tetrahydro-pyridine: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-Benzyl-4-phenyl-1,2,3,6-tetrahydro-pyridine:
1-Benzyl-4-(trifluoromethyl)-piperidine: This compound has a similar structure but differs in the saturation of the ring, affecting its chemical behavior.
Properties
IUPAC Name |
1-benzyl-4-(trifluoromethyl)-3,6-dihydro-2H-pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)12-6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQGVFRIRWHYQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C(F)(F)F)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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